molecular formula C12H17NO4 B2359858 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid CAS No. 2416243-66-6

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid

Cat. No. B2359858
CAS RN: 2416243-66-6
M. Wt: 239.271
InChI Key: SXRZDZYBKYITLV-UHFFFAOYSA-N
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Description

“4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid” is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 . It is available for research use and can be procured from various suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not provided in the search results .

Scientific Research Applications

Heterocyclic Amino Acid Synthesis

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid plays a role in the synthesis of heterocyclic amino acids, as demonstrated in the preparation of functionalized 1,3-selenazole derivatives. These compounds have potential applications in medicinal chemistry and drug design (Dzedulionytė et al., 2021).

Catalytic Asymmetric Synthesis

This compound is used in the synthesis of enantiopure azetidin-2-yl(diphenyl)methanol, which is evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process is significant in producing chiral compounds with high enantioselectivity, which is crucial in pharmaceutical synthesis (Wang et al., 2008).

Photoprotection in Chemistry and Biology

The compound is relevant in the synthesis of photoprotecting groups, specifically in the preparation of 7-azetidinylated alcohol. These groups are used for the efficient release of carboxylic acids in aqueous solutions, important in various chemical and biological applications (Bassolino et al., 2017).

Antimicrobial Activity

Derivatives of 2-azetidinone, which can be synthesized using 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid, show significant antibacterial and antifungal activities. This makes them candidates for the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Preparation of Pincer Ligands

This compound is used in the preparation of CC'N-pincer ligands through metal-promoted degradation of 2-azetidinones. These ligands have applications in inorganic chemistry, particularly in the field of transition metal complexes (Casarrubios et al., 2015).

Drug Discovery Applications

The compound's derivatives are useful in drug discovery, particularly in synthesizing bioactive compounds with potential therapeutic applications. These derivatives can be used to create new pharmacologically active substances (Patel & Patel, 2017).

Safety And Hazards

The safety data sheet (SDS) and other hazard information for this compound are not provided in the search results . It is recommended to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions or potential applications for this compound are not specified in the search results. Given its availability for research use, it may have potential applications in various scientific studies .

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-9(8-13)5-4-6-10(14)15/h9H,5,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRZDZYBKYITLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid

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